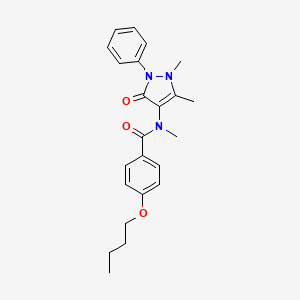![molecular formula C19H19ClN2O3 B4996495 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the family of pyrrolidine-2,5-dione derivatives and has been found to exhibit potent neuroprotective effects in preclinical studies.
Mecanismo De Acción
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is known to be involved in neuronal apoptosis and neuroinflammation. This compound binds to the ATP-binding site of JNK and prevents its activation, thereby reducing the downstream effects of JNK activation.
Biochemical and Physiological Effects
This compound has been found to exhibit potent neuroprotective effects in preclinical studies. It has been shown to reduce neuronal apoptosis and neuroinflammation, as well as improve neuronal survival and function. This compound has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent neuroprotective effects, its ability to inhibit the JNK pathway, and its high purity and stability. However, this compound also has some limitations, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One potential direction is the development of more potent and selective JNK inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetic acid with 4-chlorobenzylamine to form the corresponding amide, which is then cyclized with phthalic anhydride to yield the final product. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Preclinical studies have shown that this compound exhibits potent neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is known to play a key role in neurodegeneration.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-16-8-6-15(7-9-16)22-18(23)12-17(19(22)24)21-11-10-13-2-4-14(20)5-3-13/h2-9,17,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXEZUYTNFOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B4996448.png)
![4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4996463.png)
![1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4996471.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4996499.png)
